

Application Notes and Protocols: Electrophysiological and CNS Studies of TRV045

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Compound of Interest

Compound Name: TRV045

Cat. No.: B15572528

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

TRV045 is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for its therapeutic potential in treating neuropathic pain and epilepsy.[1][2][3][4] S1P1 receptors are widely expressed in the central nervous system (CNS) and are implicated in the modulation of neurotransmission, neuroinflammation, and neuronal membrane excitability.[1][3][4][5][6][7] Preclinical and early-phase clinical studies suggest that **TRV045** may exert its effects by reducing neural hyperexcitability.[5][8]

These application notes provide a summary of the available data from studies on **TRV045**, with a focus on its effects on the central nervous system. While direct electrophysiological studies on single-neuron activity or synaptic plasticity using techniques like patch-clamp have not been detailed in publicly available literature, this document summarizes the findings from preclinical behavioral and cellular assays, as well as clinical studies that provide indirect measures of neuronal activity. Detailed protocols for the key experiments cited are also provided.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of **TRV045**.

Table 1: Preclinical Efficacy of **TRV045** in a Seizure Model

Experimental Model	Species	Drug/Dose	Key Finding	Statistical Significance
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test	Mouse	TRV045 (30mg/kg)	Increased time to first myoclonic twitch	p=0.02
Increased time to generalized clonus	p=0.056			

Data from a study conducted by the NIH-supported Epilepsy Therapy Screening Program (ETSP).[9]

Table 2: Clinical Efficacy of **TRV045** in a Human Pain Model

Experimental Model	Species	Drug/Dose	Key Finding
Capsaicin-Induced Neuropathic Pain Model	Human	TRV045 (150mg and 300mg)	Dose-dependent reduction in mechanical allodynia

Data from a Phase 1 proof-of-concept study.[8]

II. Signaling Pathway and Experimental Workflows

A. Hypothesized Signaling Pathway of **TRV045**

TRV045 is a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway for S1P1 receptor activation, which is believed to modulate neuronal excitability and inflammatory responses.

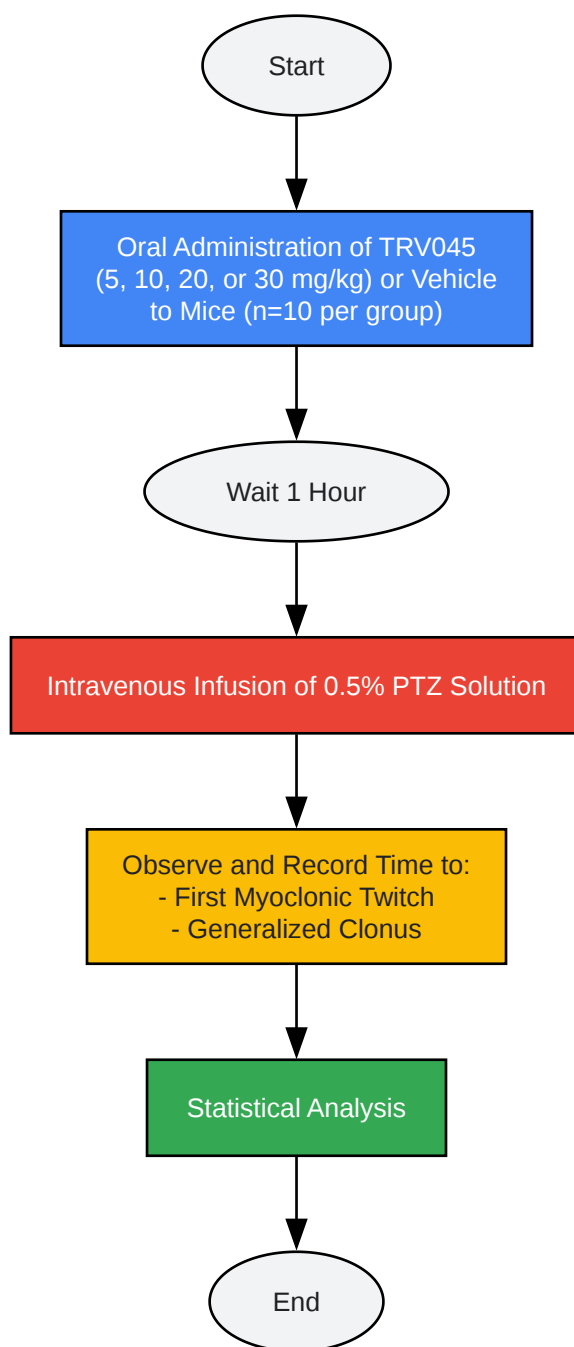


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Hypothesized signaling pathway for **TRV045**.

B. Experimental Workflow: Preclinical Seizure Model

The following diagram outlines the workflow for the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test used to evaluate the anticonvulsant properties of **TRV045**.

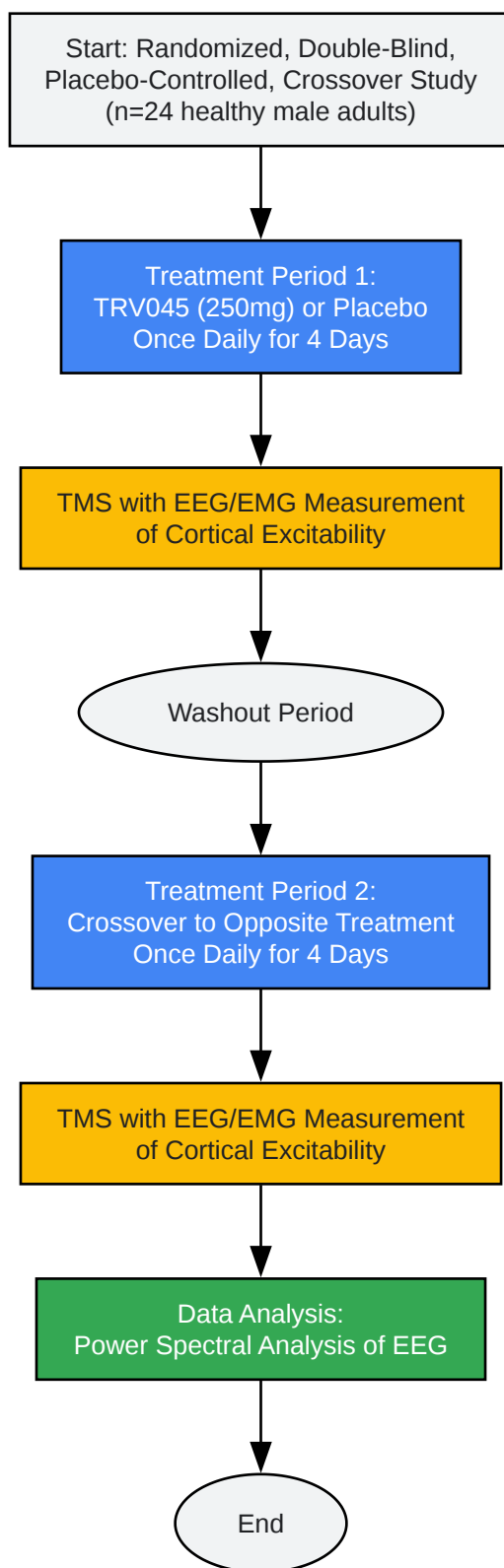


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Workflow for the ivPTZ seizure threshold test.

C. Experimental Workflow: Clinical CNS Target Engagement Study

This diagram illustrates the workflow for the Transcranial Magnetic Stimulation (TMS) proof-of-concept study to assess the effect of **TRV045** on cortical excitability.[10][11]



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